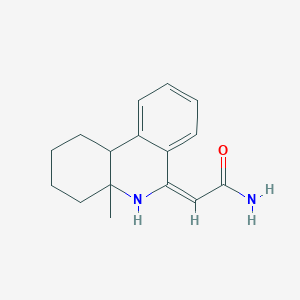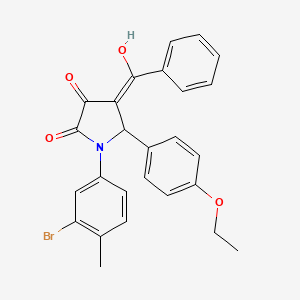![molecular formula C20H29N5O2 B4296824 ethyl N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}glycinate](/img/structure/B4296824.png)
ethyl N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}glycinate
Vue d'ensemble
Description
Ethyl N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}glycinate, also known as CNB-001, is a novel neuroprotective agent that has shown promising results in various scientific research studies. This compound has been synthesized using a unique method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
Ethyl N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}glycinate exerts its neuroprotective effects by modulating multiple signaling pathways involved in oxidative stress, inflammation, and apoptosis. It activates the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. This compound also inhibits the NF-κB pathway, which is involved in inflammation and cell death.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. It also reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has been found to improve mitochondrial function and reduce oxidative damage to DNA and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}glycinate has several advantages for laboratory experiments. It is stable and can be easily synthesized in large quantities. It has low toxicity and is well-tolerated in animal models. However, this compound has some limitations in terms of its solubility and bioavailability. These issues can be addressed by formulating this compound with suitable excipients and delivery systems.
Orientations Futures
There are several future directions for the research on ethyl N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}glycinate. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of novel formulations and delivery systems for this compound to improve its solubility and bioavailability. Additionally, the mechanism of action of this compound needs to be further elucidated to identify new targets for therapeutic intervention.
Conclusion:
This compound is a promising neuroprotective agent that has shown potential for the treatment of various neurological disorders. Its unique synthesis method and mechanism of action make it a valuable tool for scientific research. Further studies are needed to fully understand the therapeutic potential of this compound and to develop effective formulations for its clinical use.
Applications De Recherche Scientifique
Ethyl N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}glycinate has been extensively studied for its neuroprotective properties. It has been shown to protect neurons from oxidative stress, inflammation, and apoptosis. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Propriétés
IUPAC Name |
ethyl 2-[[1-[1-(2-ethyl-6-methylphenyl)tetrazol-5-yl]cyclohexyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2/c1-4-16-11-9-10-15(3)18(16)25-19(22-23-24-25)20(12-7-6-8-13-20)21-14-17(26)27-5-2/h9-11,21H,4-8,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVSFWJZKZCYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=NN=N2)C3(CCCCC3)NCC(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[2-(1-adamantyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4296741.png)
![8-(1-adamantylmethyl)-7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4296743.png)
![N-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}-2-(2-methyl-1H-indol-3-yl)ethanamine](/img/structure/B4296751.png)
![1-[(4-benzylpiperidin-1-yl)methyl]-3-{[4-(trifluoromethoxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B4296758.png)

![2-imino-5-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B4296762.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-benzimidazol-2-yl 4-chloro-3-methoxybenzenesulfonate](/img/structure/B4296764.png)
![1-[(4-chlorophenyl)sulfonyl]-2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-benzimidazol-2-yl 4-chlorobenzenesulfonate](/img/structure/B4296765.png)
![3,5-bis[(1,3-benzoxazol-2-ylthio)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B4296771.png)
![4a-methyl-1,3,4,4a,5,12c-hexahydrobenzo[k]phenanthridin-6(2H)-one](/img/structure/B4296786.png)

![methyl 4-[1-(3-bromo-4-methylphenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B4296809.png)

![1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-(1,1-dimethylprop-2-yn-1-yl)cyclohexanamine](/img/structure/B4296827.png)
